(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a compound known for its significant role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is a next-generation, water-soluble ligand that dramatically accelerates reaction rates and suppresses cell cytotoxicity, making it highly desirable for bioconjugation in diverse chemical biology experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves the copper (I)-catalyzed ligation of azides and alkynesThe reaction conditions often include the use of copper (I) salts as catalysts and appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone primarily undergoes click chemistry reactions, particularly CuAAC. It can also participate in other types of reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in CuAAC reactions, the product is typically a triazole derivative, which is highly stable and biocompatible .
Scientific Research Applications
(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in CuAAC reactions to facilitate the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Utilized in drug discovery and development for creating new therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, stabilizing them and enhancing their catalytic activity. This coordination accelerates the reaction rate and improves the overall efficiency of the process. The molecular targets and pathways involved include the azide and alkyne functional groups, which undergo cycloaddition to form stable triazole rings .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Another ligand used in CuAAC reactions, known for its stabilizing properties for copper (I) ions.
BTTES: A similar compound with a sulfonic acid group, used in water-soluble CuAAC reactions.
Uniqueness
(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is unique due to its high water solubility and biocompatibility, which make it particularly suitable for biological applications. Its ability to dramatically accelerate reaction rates while suppressing cell cytotoxicity sets it apart from other similar compounds .
Properties
IUPAC Name |
(1-tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-14(2,3)21-10-12(16-18-21)13(22)19-7-4-5-11(9-19)20-8-6-15-17-20/h6,8,10-11H,4-5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJMXYFFYPOEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)N2CCCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.